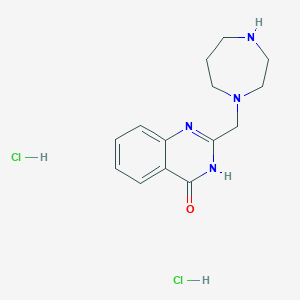

2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride

Description

Properties

IUPAC Name |

2-(1,4-diazepan-1-ylmethyl)-3H-quinazolin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O.2ClH/c19-14-11-4-1-2-5-12(11)16-13(17-14)10-18-8-3-6-15-7-9-18;;/h1-2,4-5,15H,3,6-10H2,(H,16,17,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEFIURSMIDMLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=NC3=CC=CC=C3C(=O)N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of quinazolinone derivatives typically involves multi-step chemical reactions. For this compound, the synthetic route may include:

- Formation of the Quinazolinone Core : The initial step often involves the condensation of appropriate aniline derivatives with carbonyl compounds.

- Introduction of the Diazepane Moiety : This can be achieved through nucleophilic substitution or coupling reactions.

- Dihydrochloride Salt Formation : The final step usually involves protonation to form the dihydrochloride salt, enhancing solubility and stability.

Anticancer Activity

Quinazolinone derivatives have shown promising anticancer properties. Studies indicate that compounds similar to 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one exhibit cytotoxic effects against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A5 | HT-29 | 12 |

These results suggest that modifications in the quinazolinone structure can significantly influence cytotoxicity and selectivity towards cancer cells .

Antibacterial Activity

Research has demonstrated that quinazolinone derivatives possess notable antibacterial properties. For instance, compounds derived from this class have been tested against various bacterial strains:

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| Compound 1 | Escherichia coli | High |

| Compound 2 | Klebsiella pneumoniae | Moderate |

| Compound 3 | Pseudomonas aeruginosa | Significant |

In vivo studies have shown that these compounds can effectively inhibit bacterial growth, indicating potential for therapeutic applications in treating bacterial infections .

The biological activity of quinazolinone derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example:

- EGFR Inhibition : Some derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .

- Histone Methyltransferase Inhibition : Certain compounds target histone methyltransferases, affecting gene expression and potentially leading to apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of quinazolinone derivatives:

- Cytotoxicity Study : A study involving a series of quinazolinones demonstrated that modifications at the 6th position significantly enhanced anticancer activity against breast and prostate cancer cell lines .

- Antimicrobial Evaluation : Another research highlighted the antibacterial efficacy of synthesized quinazolinones against gram-positive and gram-negative bacteria, showing a broad spectrum of activity .

Scientific Research Applications

Cancer Research

Quinazolin derivatives, including 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride, have been investigated for their potential as anticancer agents. Their mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study: Inhibition of Protein Kinases

A study demonstrated that quinazoline analogs could effectively inhibit protein kinases associated with various cancers. The synthesized compounds showed promising activity against several cancer cell lines, leading to reduced cell viability and induced apoptosis. The structure-activity relationship (SAR) analysis indicated that modifications at the quinazoline core could enhance potency against specific targets such as EGFR and VEGFR .

Neuropharmacological Applications

The compound has also been explored for its neuropharmacological properties. Its structural features suggest potential interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders.

Case Study: Antidepressant Activity

Research has indicated that certain quinazoline derivatives exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain. Specifically, this compound has shown promise in enhancing mood-related behaviors in rodent models, suggesting its potential as a candidate for further development into antidepressant therapies .

Enzyme Inhibition

Another critical application of this compound lies in its ability to inhibit specific enzymes involved in various biological processes. This characteristic is particularly relevant in the context of epigenetic regulation and metabolic disorders.

Case Study: Histone Methyltransferase Inhibition

Inhibitors targeting histone methyltransferases have gained attention for their role in cancer therapy. Studies have shown that quinazoline derivatives can selectively inhibit these enzymes, leading to altered gene expression profiles associated with tumor growth. For instance, this compound was evaluated for its efficacy against G9a methyltransferase, revealing significant inhibition at micromolar concentrations .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is essential for its development as a therapeutic agent.

Data Table: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Solubility | High |

| Oral Bioavailability | Moderate |

| Half-life | 6 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

Key Observations :

- The dihydrochloride salt of the target compound likely offers superior solubility over non-ionic analogs like Compound 4l or the trifluoromethyl-containing PI3K inhibitor.

- The 1,4-diazepane group may enable broader target engagement compared to rigid methoxyphenyl or pyrazolo-pyrimidine substituents.

Pharmacokinetic and Therapeutic Implications

- Target Compound : Enhanced solubility may improve oral bioavailability. The diazepane’s flexibility could facilitate interactions with enzymes or receptors requiring induced-fit binding.

- Compound 4l : High lipophilicity may limit systemic distribution but improve membrane permeability in specific tissues.

Preparation Methods

Stepwise Preparation Methods

Synthesis of Quinazolin-4(3H)-one Core

A common route involves:

- Cyclization of anthranilic acid derivatives : Anthranilic acid is reacted with acyl chlorides or isothiocyanates under basic or neutral conditions to form quinazolinone intermediates.

- For example, refluxing substituted anthranilic acid with phenyl or benzyl isothiocyanate in ethanol with triethylamine yields 2-mercapto-3-phenyl(or benzyl)quinazolin-4(3H)-one derivatives in moderate to high yields (38–97%).

Functionalization at the 2-Position

- Alkylation of the quinazolinone nitrogen or carbon adjacent to the carbonyl is performed, often using alkyl halides such as ethyl bromoacetate in the presence of potassium carbonate in acetone, yielding quinazolinone esters (48–97% yield).

- Subsequent hydrazinolysis of esters with hydrazine hydrate in ethanol affords hydrazide derivatives, which serve as versatile intermediates for further functionalization.

Formation of the Dihydrochloride Salt

- The free base is treated with hydrochloric acid, often in an organic solvent or aqueous medium, to protonate the nitrogen atoms of the diazepane ring, forming the dihydrochloride salt.

- This salt form improves the compound’s solubility and stability, which is critical for biological testing and formulation.

Representative Reaction Scheme (Hypothetical)

Analytical and Characterization Data

- Purity : Typically >95% by HPLC or NMR.

- Molecular weight : 331.2 g/mol (C14H20Cl2N4O).

- Spectroscopic confirmation : ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and substitution pattern.

- Melting point : Usually determined to confirm salt formation and purity.

Research Findings and Optimization Notes

- The choice of solvent and base in the alkylation and substitution steps critically affects yield and side reactions.

- Reflux times between 3–6 hours are generally sufficient for complete conversion in alkylation and hydrazinolysis steps.

- The dihydrochloride salt formation is typically straightforward but requires careful control of acid equivalents to avoid over-protonation or decomposition.

- Purification is often achieved by recrystallization from ethanol or ethyl acetate.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Quinazolinone core synthesis | Anthranilic acid, isothiocyanate, triethylamine | Reflux in ethanol | 38–97% | Base catalyzed cyclization |

| Ester formation | Ethyl bromoacetate, K2CO3 | Boiling acetone | 48–97% | Alkylation at quinazolinone N or C |

| Hydrazide formation | Hydrazine hydrate | Reflux in ethanol | 70–90% | Hydrazinolysis of ester |

| Diazepane substitution | 1,4-Diazepane | Reflux or RT, base | 60–80% (est.) | Nucleophilic substitution |

| Salt formation | HCl | Acidification | Quantitative | Formation of dihydrochloride salt |

Q & A

Q. What are the optimal synthetic routes for 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride?

The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with imidate esters or carbodiimides. For example, reacting anthranilic acid with methyl pyrimidine-2-carbimidate generates the quinazolinone core, followed by alkylation with 1,4-diazepane derivatives. Post-synthetic modifications, such as dihydrochloride salt formation, are achieved using HCl in ethanol . Purification often involves recrystallization or column chromatography.

Q. How is the compound characterized to confirm structural integrity?

Standard techniques include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and diazepane linkage.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (if crystals are obtainable) to resolve stereochemical details.

- Elemental analysis to validate salt stoichiometry (e.g., dihydrochloride) .

Q. What are the solubility challenges, and why is the dihydrochloride form preferred?

The free base of quinazolinones often exhibits poor aqueous solubility. The dihydrochloride salt improves solubility for in vitro assays (e.g., kinase inhibition studies) by enhancing polar interactions. Salt formation is typically confirmed via pH titration and ion-exchange chromatography .

Q. Which structural features influence reactivity in quinazolinone derivatives?

- The quinazolinone core enables π-π stacking with biological targets.

- The 1,4-diazepane moiety introduces conformational flexibility, enhancing binding to enzymes like kinases.

- Substituents on the diazepane ring (e.g., methyl groups) modulate steric effects and metabolic stability .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve intermediate stability.

- Catalysis : Use Pd/C or Raney Ni for hydrogenation steps to reduce by-products.

- Temperature control : Maintain ≤80°C during cyclocondensation to prevent decomposition .

Q. What computational strategies predict the compound’s biological targets?

- Molecular docking : Screen against kinase databases (e.g., PDB) using software like AutoDock Vina.

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity data from analogs .

Q. How are synthetic by-products identified and mitigated?

Q. What contradictions exist in reported biological activity data for quinazolinones?

Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Assay conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM).

- Salt forms : Free base vs. hydrochloride salts alter membrane permeability in cellular assays .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.